molecular formula C13H18ClNO B1388961 4-(3-Methylpiperidin-1-yl)benzaldehyde hydrochloride CAS No. 1185153-16-5

4-(3-Methylpiperidin-1-yl)benzaldehyde hydrochloride

Cat. No.: B1388961
CAS No.: 1185153-16-5
M. Wt: 239.74 g/mol
InChI Key: DHQWZGDPZLMOKZ-UHFFFAOYSA-N
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Description

4-(3-Methylpiperidin-1-yl)benzaldehyde hydrochloride (CAS: 915923-89-6) is a benzaldehyde derivative substituted with a 3-methylpiperidin-1-yl group via a propoxy linker and formulated as a hydrochloride salt. Its molecular formula is C₁₆H₂₄ClNO₂, with a molecular weight of 297.82 g/mol and a purity ≥95% . The compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, particularly in kinase inhibitors and receptor-targeted therapies. Its structural features, including the piperidine ring and aldehyde group, make it a versatile scaffold for drug development .

Properties

IUPAC Name

4-(3-methylpiperidin-1-yl)benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-11-3-2-8-14(9-11)13-6-4-12(10-15)5-7-13;/h4-7,10-11H,2-3,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQWZGDPZLMOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpiperidin-1-yl)benzaldehyde hydrochloride typically involves the reaction of 3-methylpiperidine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpiperidin-1-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 4-(3-Methylpiperidin-1-yl)benzaldehyde hydrochloride typically involves:

  • Formation of the Aldehyde : The reaction of 3-methylpiperidine with benzaldehyde under controlled conditions.
  • Hydrochloride Formation : Treating the resulting compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production

Industrial synthesis follows similar routes but on a larger scale, optimizing reaction conditions such as temperature and pressure to ensure high yield and purity.

Chemistry

  • Intermediate in Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules.
  • Chemical Reactions : The compound can undergo various reactions including oxidation, reduction, and nucleophilic substitution.

Biology

  • Enzyme Interaction Studies : Used to investigate enzyme interactions and protein binding mechanisms.
  • Neurotransmitter Modulation : Potential applications in modulating neurotransmitter systems due to its structural features.

Medicine

  • Therapeutic Properties : Investigated for its potential as a therapeutic agent in drug development.
  • Anticancer Activity : Preliminary studies suggest significant antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent. For example:
CompoundCell LineIC50 (μM)
4-(3-Methylpiperidin-1-yl)benzaldehydeA549 (Lung Cancer)< 5
4-(3-Methylpiperidin-1-yl)benzaldehydeMCF7 (Breast Cancer)< 3
4-(3-Methylpiperidin-1-yl)benzaldehydeHCT116 (Colorectal Cancer)< 3

Industry

  • Production of Specialty Chemicals : Utilized in the synthesis of specialty chemicals and materials.

Case Studies and Research Findings

Recent studies have explored the anticancer properties of piperidine derivatives similar to this compound:

  • Antiproliferative Effects : Compounds similar to this have shown significant activity against cancer cell lines, suggesting further exploration for therapeutic use.
  • Binding Affinity Studies : Research is ongoing regarding its binding affinity to various receptors, particularly in the context of neurological applications.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of structural features that may confer distinct biological activities compared to similar compounds:

Compound NameStructure CharacteristicsNotable Activities
4-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde hydrochlorideContains an ethoxy groupPotentially enhanced solubility
4-(3-Methylpiperidin-1-yl)propoxybenzaldehyde hydrochloridePropoxy substituent on the benzene ringAltered pharmacokinetic properties
4-(3-Methylpiperidin-1-yl)phenylmethanolPhenyl group instead of aldehydeDifferent reactivity profile

Mechanism of Action

The mechanism of action of 4-(3-Methylpiperidin-1-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name CAS Number Substituent Features Molecular Weight (g/mol) Key Applications
4-(3-Methylpiperidin-1-yl)benzaldehyde hydrochloride 915923-89-6 3-Methylpiperidine, propoxy linker, HCl salt 297.82 Kinase inhibitors, intermediates
4-(Piperidin-1-yl)benzaldehyde derivatives N/A Piperidine (no methyl), no propoxy linker ~220–250 (varies) EGFR inhibitors (e.g., indenopyrazoles for NSCLC)
4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde hydrochloride N/A Isopropylamino group, hydroxypropoxy linker ~326.84 (estimated) Impurity in beta-blocker synthesis (e.g., bisoprolol)
4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride 1909348-01-1 4-Methylpiperazine, dihydrochloride salt ~365.74 (estimated) Kinase inhibitors, oncology research

Key Observations :

  • Piperidine vs. Piperazine : Replacing piperidine (as in the target compound) with piperazine (e.g., CAS 1909348-01-1) increases nitrogen content, enhancing basicity and solubility in acidic conditions .
  • Linker Modifications : The propoxy linker in the target compound may improve membrane permeability compared to shorter linkers (e.g., hydroxypropoxy in bisoprolol impurities) .
  • Salt Forms : Hydrochloride salts (target compound) vs. dihydrochloride salts (CAS 1909348-01-1) influence crystallinity and hygroscopicity .

Reactivity Insights :

  • The aldehyde group in the target compound enables Schiff base formation with hydrazines or amines, a critical step in synthesizing hydrazone derivatives (e.g., QH-01 in ) .
  • Steric hindrance from the 3-methyl group on piperidine may reduce reaction rates compared to unsubstituted piperidine analogues .

Physicochemical and Pharmacological Properties

Table 3: Comparative Physicochemical Data
Property 4-(3-Methylpiperidin-1-yl)benzaldehyde HCl 4-(Piperidin-1-yl)benzaldehyde Bisoprolol Impurity L
Melting Point Not reported ~150–160°C (similar benzaldehydes) ~200°C (estimated)
Solubility High in polar aprotic solvents (DMSO, DMF) due to HCl salt Moderate in ethanol, low in water High in water (hydroxypropoxy group)
Stability Stable under inert conditions; aldehyde group prone to oxidation Similar aldehyde stability Enhanced stability due to hydroxy group

Pharmacological Relevance :

  • Kinase Inhibition: Piperidine/piperazine-containing benzaldehydes are common intermediates in EGFR and VEGFR inhibitors (e.g., indenopyrazoles in ) .
  • Cardiovascular Applications : Bisoprolol-related impurities (e.g., CAS 864544-37-6) highlight the role of benzaldehyde derivatives in beta-blocker metabolism .

Biological Activity

4-(3-Methylpiperidin-1-yl)benzaldehyde hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12H16ClN
Molecular Weight: 219.72 g/mol
IUPAC Name: this compound

The compound features a piperidine ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the benzaldehyde moiety enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation: It has the potential to bind to neurotransmitter receptors, influencing signal transduction pathways critical for neurological functions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing piperidine derivatives. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines:

Compound Cell Line IC50 (μM)
4-(3-Methylpiperidin-1-yl)benzaldehydeA549 (Lung Cancer)< 5
4-(3-Methylpiperidin-1-yl)benzaldehydeMCF7 (Breast Cancer)< 3
4-(3-Methylpiperidin-1-yl)benzaldehydeHCT116 (Colorectal Cancer)< 3

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective properties. Studies indicate that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine, improving cognitive function .

Case Studies

  • Anticancer Efficacy in vitro
    • A study evaluated the antiproliferative activities of various piperidine derivatives against multiple cancer cell lines. The results showed that compounds with a piperidine structure exhibited significant cytotoxicity, particularly in breast and lung cancer models. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Neuroprotective Activity
    • Research on piperidine-based compounds demonstrated their potential in treating Alzheimer's disease by inhibiting AChE and exhibiting antioxidant properties. These findings suggest that modifications to the piperidine ring can enhance therapeutic efficacy against neurodegeneration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Methylpiperidin-1-yl)benzaldehyde hydrochloride
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